Cas no 2229355-10-4 (3-{pyrazolo1,5-apyrimidin-6-yl}azetidin-3-ol)

3-{pyrazolo1,5-apyrimidin-6-yl}azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-{pyrazolo1,5-apyrimidin-6-yl}azetidin-3-ol
- 2229355-10-4
- EN300-1736906
- 3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol
-
- インチ: 1S/C9H10N4O/c14-9(5-10-6-9)7-3-11-8-1-2-12-13(8)4-7/h1-4,10,14H,5-6H2
- InChIKey: YIEJARRZVQRCRF-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=NC3=CC=NN3C=2)CNC1
計算された属性
- せいみつぶんしりょう: 190.08546096g/mol
- どういたいしつりょう: 190.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 62.4Ų
3-{pyrazolo1,5-apyrimidin-6-yl}azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736906-0.1g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 0.1g |
$1408.0 | 2023-09-20 | ||
Enamine | EN300-1736906-0.25g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 0.25g |
$1472.0 | 2023-09-20 | ||
Enamine | EN300-1736906-5.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 5g |
$4641.0 | 2023-05-23 | ||
Enamine | EN300-1736906-5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 5g |
$4641.0 | 2023-09-20 | ||
Enamine | EN300-1736906-1g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 1g |
$1599.0 | 2023-09-20 | ||
Enamine | EN300-1736906-0.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 0.5g |
$1536.0 | 2023-09-20 | ||
Enamine | EN300-1736906-10.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 10g |
$6882.0 | 2023-05-23 | ||
Enamine | EN300-1736906-2.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 2.5g |
$3136.0 | 2023-09-20 | ||
Enamine | EN300-1736906-1.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 1g |
$1599.0 | 2023-05-23 | ||
Enamine | EN300-1736906-0.05g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol |
2229355-10-4 | 0.05g |
$1344.0 | 2023-09-20 |
3-{pyrazolo1,5-apyrimidin-6-yl}azetidin-3-ol 関連文献
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
3-{pyrazolo1,5-apyrimidin-6-yl}azetidin-3-olに関する追加情報
Comprehensive Overview of 3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol (CAS No. 2229355-10-4)
The compound 3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol (CAS No. 2229355-10-4) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the pyrazolo[1,5-a]pyrimidine core and the azetidin-3-ol moiety, make it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.
In recent years, the search for novel small-molecule inhibitors has intensified, with 3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol emerging as a key scaffold. Its azetidine ring contributes to improved metabolic stability and bioavailability, addressing common challenges in drug design. The compound's pyrazolopyrimidine fragment is also notable for its ability to modulate protein-protein interactions, a hot topic in precision medicine. This dual functionality aligns with current trends in fragment-based drug discovery (FBDD), where researchers aim to optimize lead compounds for enhanced efficacy and selectivity.
The synthesis of CAS No. 2229355-10-4 involves multi-step organic transformations, often leveraging cross-coupling reactions and cyclization strategies. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in medicinal chemistry. Its physicochemical properties, such as logP and polar surface area, suggest favorable drug-likeness, making it a subject of interest for AI-driven molecular modeling studies. Computational chemists often explore its binding affinity using molecular docking simulations, a technique widely searched in scientific databases.
Beyond pharmaceuticals, 3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol has potential applications in agrochemical innovation. Its heterocyclic framework could serve as a blueprint for designing next-generation pesticides with reduced environmental impact. This aligns with global sustainability goals, a frequently searched topic in green chemistry circles. Regulatory agencies emphasize the need for eco-friendly alternatives, and this compound's biodegradability profile is under active investigation.
Analytical characterization of CAS No. 2229355-10-4 typically employs advanced techniques like LC-MS and NMR spectroscopy, which are critical for quality control in industrial-scale production. The compound's stability under various pH conditions is another area of research, particularly for formulation scientists optimizing drug delivery systems. Such studies are often indexed in PubMed and SciFinder, highlighting their academic and commercial importance.
In conclusion, 3-{pyrazolo[1,5-a]pyrimidin-6-yl}azetidin-3-ol represents a versatile chemical entity with cross-disciplinary applications. Its structural complexity and functional diversity make it a valuable subject for both theoretical and applied research, resonating with contemporary interests in personalized medicine and sustainable chemistry. Future studies may further elucidate its mechanism of action and expand its utility across multiple industries.
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